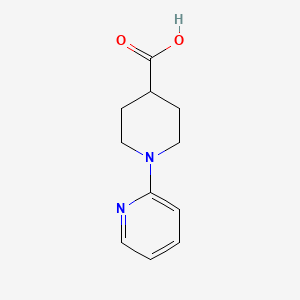
1-(Pyridin-3-yl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Packing and Molecular Interactions
1-(Pyridin-3-yl)cyclopropanamine and its isomers demonstrate significant roles in crystal packing through C–H⋯N, C–H⋯π, and π⋯π interactions. These interactions are crucial in the formation of linear chains and 3D networks in crystal structures, influencing the accessibility and participation of pyridine and imine groups in intermolecular interactions (Lai, Mohr, & Tiekink, 2006).
Anticancer Activity
Compounds derived from 1-(Pyridin-3-yl)cyclopropanamine have been studied for their potential anticancer properties. For instance, piperazine-2,6-dione derivatives, synthesized using pyridin-3-ylmethanamine, showed promising anticancer activity in breast, lung, colon, ovary, and liver cancer cells (Kumar, Kumar, Roy, & Sondhi, 2013). Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives, closely related to 1-(Pyridin-3-yl)cyclopropanamine, were found effective in inhibiting tumor growth in models of diffuse malignant peritoneal mesothelioma (Carbone et al., 2013).
Coordination Chemistry
1-(Pyridin-3-yl)cyclopropanamine derivatives are utilized in coordination chemistry, particularly in the synthesis and application of 2,6-bis(pyrazolyl)pyridines and related ligands. These compounds are notable for their roles in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Photodynamic Therapy
In the realm of photodynamic therapy, particularly for breast cancer, 1-(Pyridin-3-yl)cyclopropanamine derivatives have been instrumental. A study demonstrated the synthesis of a nitrogen heterocycle using pyridin-2-ylmethanamine, showcasing its application as a photosensitizer in photodynamic therapy due to its efficacy in inhibiting cancer cell proliferation under light irradiation (Zhu et al., 2019).
Catalysis
1-(Pyridin-3-yl)cyclopropanamine derivatives are employed in catalysis, particularly in creating hemilabile (imino)pyridine palladium(II) complexes. These complexes have shown promise as selective catalysts in processes like ethylene dimerization (Nyamato, Ojwach, & Akerman, 2015).
Tautomerization Studies
The pyridine derivatives have been pivotal in studies of proton transfer and tautomerization. For instance, research on 2-(1H-pyrazol-5-yl)pyridines and related compounds has provided insight into different types of photoreactions and excited-state processes (Vetokhina et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, specifically in the development of organic light-emitting diodes (OLEDs), 1-(Pyridin-3-yl)cyclopropanamine derivatives have been used to develop efficient red phosphorescent materials. These materials are crucial for achieving high-efficiency and pure-red emission in OLED devices (Tsuboyama et al., 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
1-pyridin-3-ylcyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8(3-4-8)7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKHUCRTBXQWHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591034 |
Source


|
| Record name | 1-(Pyridin-3-yl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
503417-38-7 |
Source


|
| Record name | 1-(Pyridin-3-yl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)




